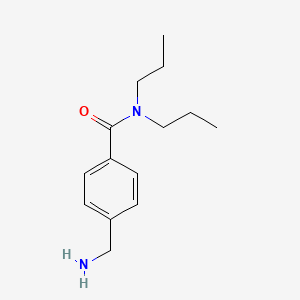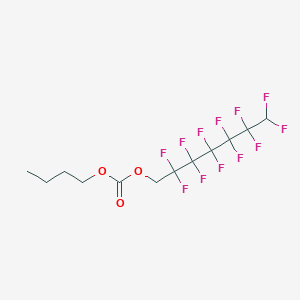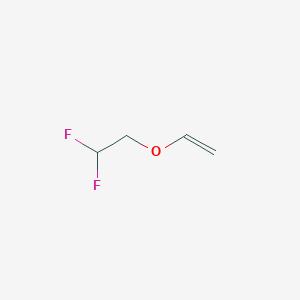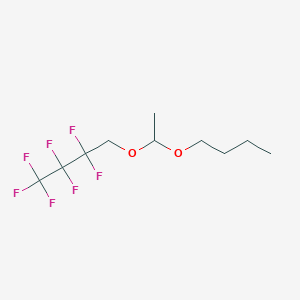
4-(aminomethyl)-N,N-dipropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-N,N-dipropylbenzamide is an organic compound characterized by the presence of an aminomethyl group attached to a benzamide core, with two propyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-N,N-dipropylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-(aminomethyl)benzoic acid.
Amidation Reaction: The carboxylic acid group of 4-(aminomethyl)benzoic acid is converted to an amide using N,N-dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) and at a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions precisely, thus optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Aminomethyl)-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the benzene ring.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 4-(aminomethyl)-N,N-dipropylbenzamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The aminomethyl group can form hydrogen bonds, while the dipropyl groups may enhance lipophilicity, facilitating membrane permeability.
Comparación Con Compuestos Similares
4-(Aminomethyl)benzoic acid: Lacks the dipropyl groups, making it less lipophilic.
N,N-Dipropylbenzamide: Lacks the aminomethyl group, affecting its binding properties.
4-(Aminomethyl)-N,N-diethylbenzamide: Similar structure but with ethyl groups instead of propyl, which may alter its physical and chemical properties.
Uniqueness: 4-(Aminomethyl)-N,N-dipropylbenzamide is unique due to the combination of the aminomethyl group and the dipropyl groups, which confer specific chemical and physical properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N,N-dipropylbenzamide |
InChI |
InChI=1S/C14H22N2O/c1-3-9-16(10-4-2)14(17)13-7-5-12(11-15)6-8-13/h5-8H,3-4,9-11,15H2,1-2H3 |
Clave InChI |
ZVYHOUFVXSGDFR-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C1=CC=C(C=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)





![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)

![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)


![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)
![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)

